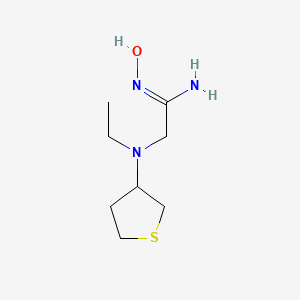
Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a piperidine ring, and an indolin-2-one moiety with a chlorine substituent, making it a unique and versatile molecule in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate typically involves the reaction of isatins with piperidine derivatives. One common method includes the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base. The reaction is carried out at elevated temperatures (around 80°C) with the addition of a catalytic amount of potassium iodide (KI) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives .
科学的研究の応用
Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
類似化合物との比較
Donepezil: A well-known acetylcholine esterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholine esterase inhibitor with similar therapeutic applications.
Galantamine: A natural alkaloid that also inhibits acetylcholine esterase.
Comparison: Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate is unique due to its specific structural features, such as the indolin-2-one moiety and the chlorine substituent. These features may confer distinct biological activities and therapeutic potential compared to other acetylcholine esterase inhibitors .
特性
CAS番号 |
1956385-23-1 |
|---|---|
分子式 |
C21H21ClN2O3 |
分子量 |
384.9 g/mol |
IUPAC名 |
benzyl 4-(5-chloro-2-oxo-3H-indol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H21ClN2O3/c22-17-6-7-19-16(12-17)13-20(25)24(19)18-8-10-23(11-9-18)21(26)27-14-15-4-2-1-3-5-15/h1-7,12,18H,8-11,13-14H2 |
InChIキー |
BYMYZXZJHWJRPJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2C(=O)CC3=C2C=CC(=C3)Cl)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3S,5R,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B13428651.png)

![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B13428662.png)




![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)




